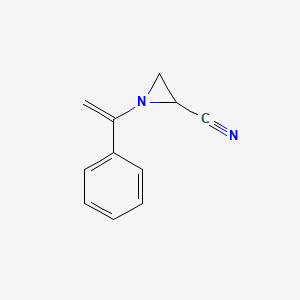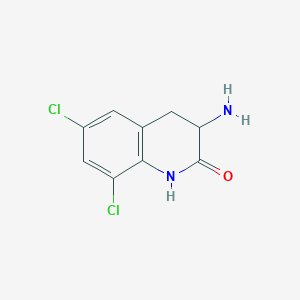![molecular formula C10H14O4S B14593261 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one CAS No. 61427-80-3](/img/structure/B14593261.png)
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one is a synthetic organic compound that features a furan ring substituted with an oxan-2-yl group and a sulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the furan ring can produce dihydrofuran derivatives .
Applications De Recherche Scientifique
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one involves its interaction with specific molecular targets. The oxan-2-yl and sulfanylmethyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethanethiol and 2-furylmethylsulfone share structural similarities with 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one.
Oxan Derivatives: Compounds such as 2-oxanone and 2-oxanyl derivatives have similar oxan-2-yl groups.
Sulfur-Containing Compounds: Compounds like thiophenes and thioethers contain sulfur atoms and exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the furan ring, oxan-2-yl group, and sulfanylmethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
61427-80-3 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
4-(oxan-2-yloxy)-3-(sulfanylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H14O4S/c11-10-9(7(6-15)5-13-10)14-8-3-1-2-4-12-8/h8,15H,1-6H2 |
Clé InChI |
CQBBVBPLVXGNDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=C(COC2=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
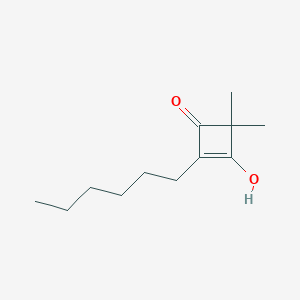
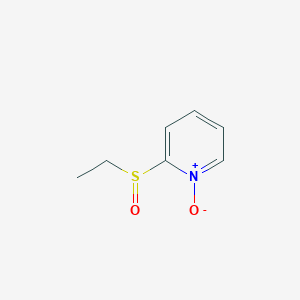
![Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate](/img/structure/B14593215.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
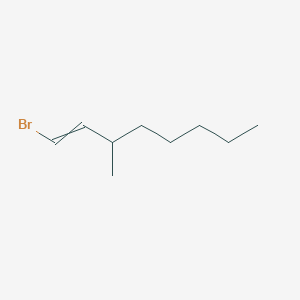
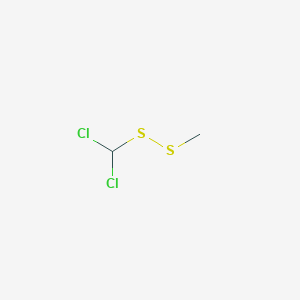
![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
